2,4-Dibromo-1-(trifluoromethoxy)benzene
Overview
Description
2,4-Dibromo-1-(trifluoromethoxy)benzene is an organic compound characterized by the presence of two bromine atoms and a trifluoromethoxy group attached to a benzene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-1-(trifluoromethoxy)benzene typically involves the bromination of 1-(trifluoromethoxy)benzene. The reaction is carried out using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or iron(III) bromide (FeBr3), under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques. The process involves the continuous addition of bromine to a reaction mixture containing 1-(trifluoromethoxy)benzene and a catalyst, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are typically carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of dihalogenated or monohalogenated derivatives.
Substitution: Replacement of bromine atoms with other functional groups, leading to the formation of various derivatives.
Scientific Research Applications
2,4-Dibromo-1-(trifluoromethoxy)benzene is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism by which 2,4-Dibromo-1-(trifluoromethoxy)benzene exerts its effects depends on the specific application
Comparison with Similar Compounds
2,4-Dibromo-1-(trifluoromethoxy)benzene is unique due to its combination of bromine and trifluoromethoxy groups. Similar compounds include:
1-Bromo-2-(trifluoromethoxy)benzene: Similar structure but with a different position of the bromine atom.
2-Bromo-1-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2,4-dibromo-1-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHVOILWGQCNJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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